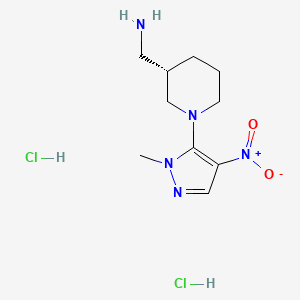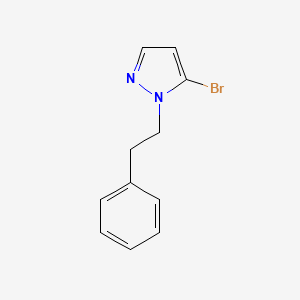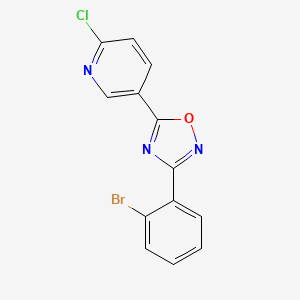
3-(2-Bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of an oxadiazole ring substituted with a bromophenyl group and a chloropyridinyl group, making it a versatile molecule for chemical synthesis and research.
准备方法
合成路线和反应条件
3-(2-溴苯基)-5-(6-氯吡啶-3-基)-1,2,4-噁二唑的合成通常涉及在特定条件下对适当前体的环化。一种常见的方法是将 2-溴苯甲酰肼与 6-氯烟酸在脱水剂(如三氯氧磷)的存在下反应。该反应通过形成中间肼类化合物进行,然后环化形成噁二唑环。
工业生产方法
虽然该化合物的具体工业生产方法尚未广泛记录,但一般方法将涉及扩大实验室合成。这将包括优化反应条件,如温度、溶剂和催化剂,以确保高收率和纯度。可以采用连续流动反应器和自动化合成平台来提高效率和可重复性。
化学反应分析
反应类型
3-(2-溴苯基)-5-(6-氯吡啶-3-基)-1,2,4-噁二唑可以进行各种化学反应,包括:
取代反应: 通过亲核或亲电取代反应,溴原子和氯原子可以被其他取代基取代。
氧化和还原: 该化合物可以参与氧化和还原反应,改变取代基的氧化态。
偶联反应: 该化合物可以参与偶联反应,如铃木或赫克偶联,形成更复杂的分子。
常用试剂和条件
亲核取代: 在碱性条件下,可以使用甲醇钠或叔丁醇钾等试剂。
亲电取代: 在路易斯酸催化剂的存在下,使用溴或氯等试剂。
氧化: 使用高锰酸钾或三氧化铬等试剂。
还原: 使用氢化铝锂或硼氢化钠等试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,用甲醇钠进行亲核取代可以生成甲氧基取代的衍生物,而偶联反应可以生成联芳烃化合物。
科学研究应用
3-(2-溴苯基)-5-(6-氯吡啶-3-基)-1,2,4-噁二唑具有多种科学研究应用:
化学: 用作合成更复杂杂环化合物的砌块。
生物学: 研究其作为具有抗菌、抗真菌和抗癌特性的生物活性分子的潜力。
医药: 探索其在药物开发中的潜在用途,特别是在设计靶向特定生物途径的分子方面。
工业: 由于其独特的结构特性,被用于开发新材料,如聚合物和染料。
作用机制
3-(2-溴苯基)-5-(6-氯吡啶-3-基)-1,2,4-噁二唑的作用机制取决于其具体的应用。在生物系统中,它可能与酶或受体等分子靶标相互作用,调节它们的活性。该化合物的结构使其能够与特定的结合位点结合,影响生化途径和细胞过程。例如,其潜在的抗菌活性可能是由于抑制了微生物细胞中必需的酶。
相似化合物的比较
类似化合物
3-(2-溴苯基)-5-(4-氯苯基)-1,2,4-噁二唑: 结构类似,但取代模式不同。
3-(2-溴苯基)-5-(2-氯吡啶-3-基)-1,2,4-噁二唑: 结构类似,但氯原子的位置不同。
3-(2-溴苯基)-5-(6-氟吡啶-3-基)-1,2,4-噁二唑: 结构类似,但用氟原子代替了氯原子。
独特性
3-(2-溴苯基)-5-(6-氯吡啶-3-基)-1,2,4-噁二唑由于其特定的取代模式而具有独特性,该模式可以影响其反应性和与其他分子的相互作用。溴原子和氯原子的存在为选择性官能化提供了机会,使其成为合成化学和研究应用的宝贵化合物。
属性
分子式 |
C13H7BrClN3O |
|---|---|
分子量 |
336.57 g/mol |
IUPAC 名称 |
3-(2-bromophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H7BrClN3O/c14-10-4-2-1-3-9(10)12-17-13(19-18-12)8-5-6-11(15)16-7-8/h1-7H |
InChI 键 |
UQOYCTVBSZDUGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


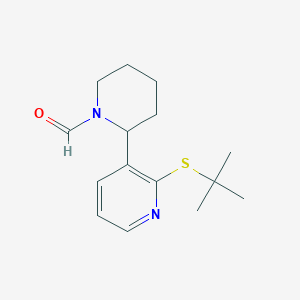
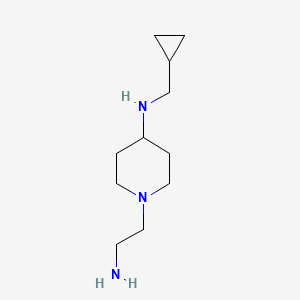
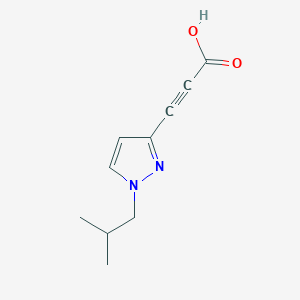
![(S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B11797187.png)

![6-(4-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11797204.png)
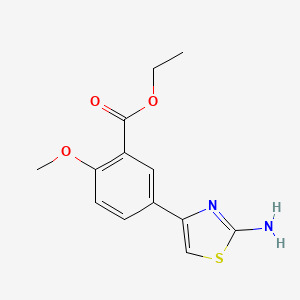
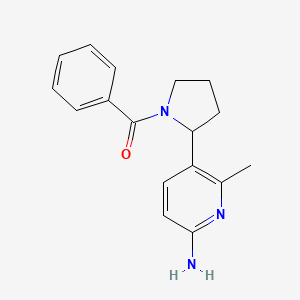
![5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11797223.png)
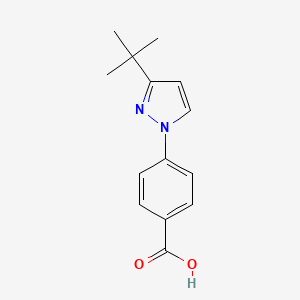

![4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11797239.png)
